tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
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Overview
Description
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O2 and a molecular weight of 268.4 g/mol . It is characterized by a spirocyclic structure containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: This compound also features a spirocyclic structure but includes an oxygen atom, which may alter its chemical properties and biological activity.
tert-Butyl 3,9-diazaspiro[5.6]dodecane-9-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHMSGEDWSROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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